molecular formula C6H5BrIN B13883249 5-Bromo-2-(iodomethyl)pyridine

5-Bromo-2-(iodomethyl)pyridine

Cat. No.: B13883249
M. Wt: 297.92 g/mol
InChI Key: XNYFXYUFCVGKCN-UHFFFAOYSA-N
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Description

This compound is a versatile synthetic intermediate, leveraging the reactivity of both bromine and iodine substituents. Bromine acts as a directing group in cross-coupling reactions, while the iodomethyl moiety serves as a reactive handle for alkylation or nucleophilic substitution.

Properties

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

IUPAC Name

5-bromo-2-(iodomethyl)pyridine

InChI

InChI=1S/C6H5BrIN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2

InChI Key

XNYFXYUFCVGKCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(iodomethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-(iodomethyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(iodomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(iodomethyl)pyridine in chemical reactions involves the activation of the pyridine ring by the halogen atoms, making it more susceptible to nucleophilic attack. The bromine and iodine atoms act as leaving groups, facilitating substitution and cross-coupling reactions. In biological systems, the compound’s mechanism would depend on its specific molecular targets, such as enzymes or receptors, and the pathways it modulates .

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-(iodomethyl)pyridine with structurally and functionally related halogenated pyridines, pyrimidines, and fused heterocycles. Key factors include substituent effects, synthetic utility, and physicochemical properties.

Structural Analogues
Compound Name Substituents Core Structure Key Properties/Applications References
5-Bromo-2-iodopyridine Br (C5), I (C2) Pyridine Cross-coupling precursor; high halogen reactivity
5-Bromo-2-chloropyrimidin-4-amine Br (C5), Cl (C2), NH₂ (C4) Pyrimidine Hydrogen-bonded crystal structure; antimicrobial potential
5-Bromo-2-(2-methoxyphenyl)pyridine Br (C5), 2-methoxyphenyl (C2) Pyridine Steric hindrance from aryl group; catalysis applications
5-Bromo-2-(difluoromethoxy)pyridine Br (C5), OCF₂H (C2) Pyridine Boiling point: 194°C; fluorinated substituent enhances lipophilicity

Key Observations :

  • Halogen Reactivity : Iodine in 5-Bromo-2-iodopyridine facilitates Suzuki-Miyaura couplings more readily than chlorine or bromine due to its lower bond dissociation energy .
  • Steric and Electronic Effects : Methoxyphenyl or difluoromethoxy groups (e.g., ) introduce steric bulk and alter electron density, impacting coordination in metal-catalyzed reactions.
  • Crystal Packing: Hydrogen bonding in 5-Bromo-2-chloropyrimidin-4-amine stabilizes dimers, enhancing crystallinity compared to non-aminated analogs .
Physicochemical Properties
Property This compound (Inferred) 5-Bromo-2-iodopyridine 5-Bromo-2-chloropyrimidin-4-amine 5-Bromo-2-(difluoromethoxy)pyridine
Molecular Weight ~298.96 g/mol 284.92 g/mol 248.44 g/mol 224 g/mol
Boiling Point Not reported Not reported Decomposes at 460–461 K 194°C
Halogen Bond Strength C-I: ~234 kJ/mol; C-Br: ~285 kJ/mol C-I: ~234 kJ/mol C-Cl: ~327 kJ/mol C-Br: ~285 kJ/mol
Solubility Likely low in water; soluble in DCM/THF Soluble in polar aprotic solvents Partially soluble in ethanol Lipophilic due to OCF₂H group

Notes:

  • The iodomethyl group increases molecular weight and lipophilicity compared to chloro or methoxy derivatives.
  • Higher halogen bond strength of Cl vs. I reduces reactivity in substitution reactions .

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